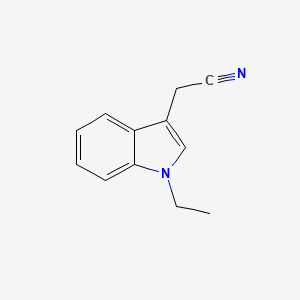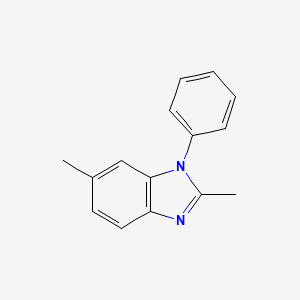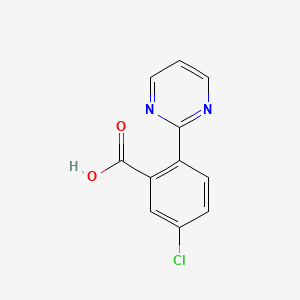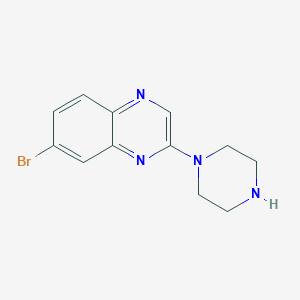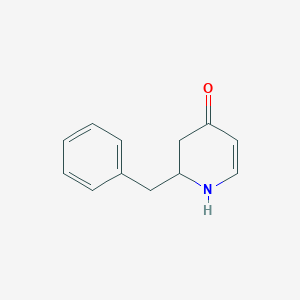![molecular formula C17H18BrNO5S B13879170 Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate group, a brominated phenyl ring, and a sulfonylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and a suitable catalyst.
Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction, typically involving a sulfonyl chloride and an amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the brominated phenyl ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoate
- Ethyl 4-[(5-fluoro-2-ethoxyphenyl)sulfonylamino]benzoate
- Ethyl 4-[(5-methyl-2-ethoxyphenyl)sulfonylamino]benzoate
Uniqueness
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and affect its biological activity compared to its chloro, fluoro, and methyl analogs.
Propiedades
Fórmula molecular |
C17H18BrNO5S |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H18BrNO5S/c1-3-23-15-10-7-13(18)11-16(15)25(21,22)19-14-8-5-12(6-9-14)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3 |
Clave InChI |
NAFAUFWXDKSEOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


